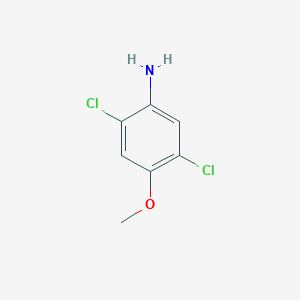

2,5-Dichloro-4-methoxyaniline

Beschreibung

Contextualization within Aniline (B41778) Derivatives Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of dyes, pharmaceuticals, and polymers. 2,5-dichloro-4-methoxyaniline belongs to the subclass of halogenated and methoxy-substituted anilines. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group on the aniline ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. The interplay of these substituents influences the nucleophilicity of the amino group and the susceptibility of the aromatic ring to further electrophilic or nucleophilic substitution reactions.

Research Trajectories and Evolution of Studies on Halogenated Anisidines

The study of halogenated anisidines, a class of compounds that includes this compound, has evolved significantly over time. Early research often focused on the synthesis and basic characterization of these compounds. More recently, the focus has shifted towards their application in specialized areas of chemical synthesis and materials science. Studies have explored the impact of halogen substitution patterns on the physical, chemical, and biological properties of these molecules. researchgate.net For instance, research into halogenated derivatives of other aromatic compounds has shown that the type and position of the halogen can significantly influence properties like bond orders and molecular electrostatic potentials. researchgate.net This foundational knowledge provides a framework for understanding the behavior of this compound and for designing new molecules with desired properties.

Structural Features and Their Implications for Chemical Behavior

The chemical behavior of this compound is dictated by its distinct structural features. The aniline core provides a nucleophilic amino group, while the two chlorine atoms at the 2 and 5 positions are strong electron-withdrawing groups. This electronic effect decreases the basicity of the amino group compared to aniline itself. Conversely, the methoxy group at the 4-position is an electron-donating group, which can influence the regioselectivity of reactions on the aromatic ring. The combination of these substituents creates a molecule with a specific electronic and steric environment, which in turn governs its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 101251-23-4 apolloscientific.co.uk |

| Molecular Formula | C₇H₇Cl₂NO |

| Molar Mass | 192.04 g/mol |

| Appearance | Solid |

Overview of Research Domains Investigating this compound

The unique properties of this compound have led to its investigation in several key research areas:

Dye and Pigment Chemistry: Halogenated anilines are important precursors in the synthesis of azo dyes and pigments. wikipedia.org The specific substitution pattern of this compound can be exploited to create chromophores with specific colors and fastness properties. For example, the related compound 2,5-dichloroaniline (B50420) is a precursor to Pigment Yellow 10. wikipedia.org

Pharmaceutical and Agrochemical Research: The aniline scaffold is present in many biologically active molecules. The halogen and methoxy substituents on this compound can contribute to the lipophilicity and metabolic stability of potential drug candidates or agrochemicals. Imidazole derivatives, which can be synthesized from aniline precursors, show a wide range of biological activities, including antimicrobial and antioxidant properties. nih.gov

Materials Science: Arylamines are used in the development of organic electronic materials. The electronic properties of this compound could make it a useful building block for creating new materials with applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Eigenschaften

IUPAC Name |

2,5-dichloro-4-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMXIPGKIUDONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 2,5 Dichloro 4 Methoxyaniline

Established and Novel Synthetic Pathways

The creation of 2,5-Dichloro-4-methoxyaniline can be approached through various synthetic routes, each with its own set of precursors and chemical transformations. These pathways often involve multiple steps, including nitration, reduction, halogenation, and hydrolysis, to introduce the necessary functional groups at specific positions on the aromatic ring.

Multi-Step Synthesis Routes from Precursors

Multi-step synthesis is a common strategy for producing complex molecules like this compound from simpler, more readily available precursors. libretexts.org A typical route might begin with a substituted benzene (B151609) derivative, which then undergoes a series of reactions to introduce the methoxy (B1213986), amino, and chloro groups in the desired arrangement.

For instance, a synthesis could start with m-methoxyaniline. This precursor can be reacted with ethyl cyanoacetate (B8463686) to form an intermediate, which is then chlorinated. patsnap.com Another approach involves starting with a halogenated methoxyaniline derivative, followed by nitration and subsequent reduction of the nitro group to an amine. The protection of the amino group, often by acetylation, is a crucial step to enhance selectivity and yield during nitration or halogenation processes. After the desired substitutions are achieved, the protecting group is removed through hydrolysis to yield the final product.

A patented method describes the synthesis starting from trichloromethoxybenzene. This compound undergoes selective fluorination, followed by mixed acid nitration to produce 4-(a chlorine difluoro-methoxy) Nitrobenzol, which is then reduced to obtain the aniline (B41778) derivative. google.com

Catalytic Reduction Approaches of Nitrobenzene (B124822) Derivatives

A pivotal step in many synthetic routes for this compound is the reduction of a nitrobenzene intermediate, such as 2,5-dichloro-4-methoxynitrobenzene. Catalytic hydrogenation is a widely employed method for this transformation due to its efficiency and cleaner reaction profile compared to older methods like iron powder reduction, which generates significant waste. researchgate.net

Common catalysts for this reduction include palladium on carbon (Pd/C) or platinum-based catalysts. smolecule.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695). Another approach utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic ethanol solution. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For example, rhodium-based organometallic complexes have also been studied for the catalytic reduction of nitroanisole derivatives under mild conditions. researchgate.net

Recent research has also explored the use of nanoparticles as catalysts. For instance, palladium nanoparticles supported on cuttlebone have demonstrated excellent catalytic activity in the reduction of nitroaromatic compounds in the presence of a reducing agent like sodium borohydride. nih.gov Silver-based hydrogels have also been investigated as heterogeneous catalysts for the reduction of nitrophenols, which is a related transformation. arabjchem.org

Directed Halogenation Techniques for Selective Introduction of Chlorine

The selective introduction of chlorine atoms onto the aniline or a precursor molecule is a critical aspect of synthesizing this compound. Direct chlorination of anilines can be challenging due to the high reactivity of the aromatic ring, which can lead to multiple and non-selective substitutions. nih.gov

To achieve regioselectivity, various directed halogenation techniques have been developed. One approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. sorbonne-universite.fr This reagent can selectively chlorinate the aromatic ring under controlled conditions, often in a solvent like acetonitrile (B52724) at elevated temperatures. sorbonne-universite.fr The position of chlorination is influenced by the existing substituents on the ring. sorbonne-universite.fr

Another strategy employs copper(II) chloride (CuCl₂) as a reagent, which can yield predominantly the para-chlorinated product. beilstein-journals.org The use of ionic liquids as solvents in this reaction has been shown to improve yields and operational safety by avoiding the need for supplementary oxygen or gaseous HCl. beilstein-journals.orgresearchgate.net The mechanism is believed to involve the oxidation of aniline by Cu(II), followed by the addition of the chloride. beilstein-journals.org

For phenols, which share some reactivity characteristics with anilines, ammonium (B1175870) salt-catalyzed ortho-selective chlorination using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been reported, highlighting the ongoing development of selective halogenation methods. scientificupdate.com Mechanochemical methods using N-halosuccinimides in a ball mill are also being explored as a greener alternative for the halogenation of aromatic compounds. beilstein-journals.org

Hydrolysis of Acetanilide (B955) Intermediates

In many synthetic pathways for this compound, the amino group of an aniline precursor is temporarily protected as an acetanilide. This protection strategy is employed to control the reactivity of the amino group and direct subsequent electrophilic substitution reactions, such as chlorination, to the desired positions on the aromatic ring.

Once the chlorination and other necessary transformations are complete, the acetyl group must be removed to regenerate the free amino group of the final product. This is typically achieved through hydrolysis. The hydrolysis of the 2,4-dichloro-5-methoxyacetanilide intermediate is a crucial final step. prepchem.com

The reaction is generally carried out by heating the acetanilide derivative with a base, such as sodium hydroxide, in a solvent mixture, commonly water and ethanol. prepchem.com The progress of the hydrolysis can be monitored to ensure the complete conversion of the acetanilide to this compound. This deprotection step is essential for obtaining the final, functional amine product.

Reaction Condition Optimization in this compound Synthesis

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing byproducts and environmental impact. Key parameters that are often fine-tuned include the choice of solvent systems and the temperature profiles for each synthetic step.

Influence of Solvent Systems and Temperature Profiles

The selection of an appropriate solvent system and the careful control of temperature are critical throughout the synthesis of this compound. These factors can significantly impact reaction rates, selectivity, and the solubility of reactants and intermediates.

For instance, in halogenation reactions, the choice of solvent can influence the regioselectivity of the chlorination. Dichloromethane is a common solvent for bromination reactions using N-bromosuccinimide (NBS), with temperatures often controlled between 0–5°C to prevent over-bromination. In the chlorination of 3-methoxyaniline with NCS, acetonitrile is used as the solvent, and the reaction is heated to 75°C. sorbonne-universite.fr The use of ionic liquids as solvents for copper(II) chloride-mediated chlorination has been shown to be effective and can be performed under milder temperature conditions compared to aqueous systems. researchgate.net

In catalytic reduction steps, solvents like ethanol are frequently used. The temperature for these reactions can vary; for example, reduction with SnCl₂·2H₂O is often carried out at around 75°C. For the hydrolysis of acetanilide intermediates, a mixture of ethanol and water is a common solvent system, with the reaction typically being heated to drive it to completion. prepchem.com The synthesis of bosutinib, which uses 2,4-dichloro-5-methoxyaniline (B1301479) as a starting material, highlights the importance of solvent choice, with acetonitrile being selected to avoid hindrance of the desired O-alkylation in polar protic solvents. The reaction temperature is maintained at 75-80°C. derpharmachemica.com

Role of Catalysts and Co-catalysts in Reaction Efficiency

In the synthesis of substituted anilines like this compound, catalysts and co-catalysts are fundamental to improving reaction efficiency. Catalysts function by lowering the activation energy of a reaction, thereby increasing the reaction rate without being consumed in the process. Co-catalysts, while potentially inactive on their own, work in synergy with the primary catalyst to enhance its activity, selectivity, or stability.

For halogenation reactions, which are key to synthesizing this compound, Lewis acid catalysts are often employed. For instance, iron-based catalysts such as iron(III) sulfonates have been shown to be effective in the selective chlorination of aniline derivatives. nih.gov These catalysts activate the halogenating agent, making it a more potent electrophile and facilitating the substitution onto the aromatic ring.

Table 1: Examples of Catalytic Systems in Aniline Derivative Synthesis

| Catalyst/Co-catalyst System | Target Reaction | Role of Catalyst/Co-catalyst | Anticipated Efficiency Gain |

| Iron(III) Sulfonates | Aromatic Chlorination | Activates chlorinating agent, directs substitution | Increased regioselectivity and yield nih.gov |

| Calcium Chloride / HCl | Imine Formation | Increases electrophilicity of carbonyl group | Reduced reaction time, higher yields lew.ro |

| Palladium with Ligands | Cross-Coupling Reactions | Facilitates C-N bond formation | Enables construction of complex molecules rsc.orgacs.org |

| Supported Cu(I) Catalyst | C-N Coupling | Catalyzes coupling of anilines and chlorides | Enables reaction under milder conditions mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. colab.ws This involves designing products and processes that minimize the use and generation of hazardous substances. nih.govacs.org

Development of Sustainable Synthetic Protocols

Sustainable protocols for producing this compound focus on several key areas of green chemistry. nih.govskpharmteco.com

Safer Solvents : Traditional syntheses may use hazardous chlorinated solvents. Green approaches prioritize the use of safer alternatives like water, ethanol, or supercritical CO₂, or even solvent-free conditions. researchgate.net

Catalysis over Stoichiometric Reagents : Catalytic reactions are preferred because they reduce waste. nih.gov Using a recyclable catalyst to perform chlorination is more sustainable than using a stoichiometric amount of a chlorinating agent that cannot be recovered. greenchemistry-toolkit.org

Energy Efficiency : Employing catalysts can lower reaction temperatures and pressures, reducing energy consumption. greenchemistry-toolkit.org Microwave-assisted synthesis and flow chemistry are modern techniques that can significantly shorten reaction times and improve energy efficiency. researchgate.netnih.gov

Use of Renewable Feedstocks : While not always feasible for highly specialized aromatic compounds, research into deriving starting materials from biomass is a long-term goal of green chemistry. greenchemistry-toolkit.orgrug.nl

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. science-revision.co.uk The formula is:

Percent Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 libretexts.org

A reaction with high atom economy is inherently less wasteful. Addition and rearrangement reactions, for example, have a theoretical atom economy of 100%. science-revision.co.uk In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. langholmandcanonbieschools.dumgal.sch.uk

For the synthesis of this compound via the chlorination of 4-methoxyaniline, a simplified reaction might be:

C₇H₉NO + 2Cl₂ → C₇H₇Cl₂NO + 2HCl

In this reaction, the hydrogen chloride (HCl) is a byproduct. While the yield of the reaction might be high, the atom economy is not 100% because the atoms in the HCl are not part of the desired product. Strategies to minimize waste include:

Designing High Atom Economy Routes : Exploring alternative synthetic pathways, such as addition reactions where possible.

Catalyst Recycling : Using heterogeneous or supported catalysts that can be easily filtered out and reused, preventing metal contamination in waste streams. mdpi.com

Byproduct Valorization : Finding uses for byproducts. For example, the HCl generated could potentially be captured and used in other chemical processes. greenchemistry-toolkit.org

Industrial Scale-Up Considerations for this compound Production

Translating a laboratory synthesis to large-scale industrial production presents significant challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. researchgate.netgoogle.com

Key considerations for the scale-up of this compound production include:

Thermal Management : Chlorination reactions are often highly exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature spikes, causing side reactions, product degradation, or even a dangerous thermal runaway. researchgate.net

Mass Transfer : Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in poor selectivity and the formation of impurities. researchgate.net

Safety : Handling hazardous reagents like chlorine gas or strong acids on an industrial scale requires robust safety protocols and infrastructure to prevent accidental release.

Continuous Flow Chemistry : A modern approach to scale-up is the use of micro- or meso-structured flow reactors. unipd.it These systems offer superior heat and mass transfer due to their high surface-area-to-volume ratio. This allows for better control over reaction conditions, leading to higher yields and purities. researchgate.net Flow reactors also enhance safety by minimizing the volume of hazardous material being reacted at any given moment. Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel) rather than increasing the size of a single batch reactor. unipd.it

Downstream Processing : Purification of the final product on a large scale can be a major cost driver. Developing a process that yields a high-purity crude product minimizes the need for complex and expensive purification steps like chromatography. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Processing for Industrial Scale-Up

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor; risk of hot spots | Excellent; high surface-area-to-volume ratio |

| Mass Transfer | Often limited by mixing efficiency | Excellent; rapid mixing in small channels |

| Safety | Higher risk due to large reagent volumes | Inherently safer; small reaction volumes |

| Control | Difficult to precisely control temperature/concentration | Precise control over reaction parameters |

| Scalability | Complex re-optimization for larger reactors | Simpler scale-up via longer run times or numbering-up unipd.it |

| Footprint | Large reactor vessels required | Smaller physical footprint |

Sophisticated Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy is a powerful tool for identifying the functional groups within 2,5-Dichloro-4-methoxyaniline by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of its chemical bonds.

The key vibrational modes for anilines and their derivatives include the N-H stretching of the amino group, C-N stretching, C-O stretching of the methoxy (B1213986) group, and vibrations of the aromatic ring. For substituted anilines, the N-H stretching vibrations are particularly characteristic, typically appearing as a doublet in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric stretches of the primary amine. The presence of electron-withdrawing chloro groups and the electron-donating methoxy group influences the exact position of these bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the strong C-O stretching of the anisole (B1667542) moiety is expected in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the lower frequency "fingerprint" region, generally between 600 and 800 cm⁻¹. rsc.org

Table 1: Characteristic FT-IR Peak Assignments for this compound Note: The following values are based on theoretical calculations and data from analogous compounds, such as 2,5-dichloroaniline (B50420).

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | N-H asymmetric stretching |

| ~3360 | N-H symmetric stretching |

| ~3080 | Aromatic C-H stretching |

| ~2950 | Asymmetric C-H stretching (in -OCH₃) |

| ~2840 | Symmetric C-H stretching (in -OCH₃) |

| ~1620 | NH₂ scissoring (bending) |

| ~1580, ~1480 | Aromatic C=C ring stretching |

| ~1250 | Asymmetric C-O-C stretching |

| ~1040 | Symmetric C-O-C stretching |

| ~800-600 | C-Cl stretching |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the phenyl ring and C-Cl bonds.

In studies of similar chloro-substituted anilines, Raman spectra show strong bands corresponding to the ring breathing mode and other skeletal vibrations of the benzene (B151609) ring. Current time information in Lagos, NG. The C-Cl stretching modes also give rise to intense Raman signals. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum compared to the IR spectrum. This complementary nature is crucial for a complete vibrational assignment and structural confirmation. Current time information in Lagos, NG.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, the exact substitution pattern on the aromatic ring can be determined.

In the ¹H NMR spectrum of this compound, the molecule's asymmetry results in distinct signals for each proton. There are two aromatic protons, which would appear as singlets due to the lack of adjacent protons for coupling. The amino (-NH₂) protons typically appear as a broad singlet, and the methoxy (-OCH₃) protons give a sharp singlet further upfield.

The ¹³C NMR spectrum is also characteristic. Due to the low natural abundance of ¹³C, spectra are often proton-decoupled, meaning each unique carbon atom appears as a single line. scbt.com This compound has six distinct aromatic carbons and one methoxy carbon. The chemical shifts are influenced by the attached functional groups; carbons bonded to electronegative atoms like chlorine and oxygen are shifted downfield. scbt.com The carbon attached to the methoxy group (C4) and the carbon attached to the amino group (C1) would be significantly affected, as would the two carbons bonded to chlorine (C2 and C5).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on additive models and data from structurally similar compounds.

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~7.0 | Singlet | H-3 |

| Aromatic | ~6.8 | Singlet | H-6 |

| Amine | ~4.0 | Broad Singlet | -NH₂ |

| Methoxy | ~3.8 | Singlet | -OCH₃ |

| ¹³C NMR | δ (ppm) | Assignment | |

| Aromatic | ~148 | C4-O | |

| Aromatic | ~140 | C1-N | |

| Aromatic | ~125 | C6-H | |

| Aromatic | ~120 | C2-Cl | |

| Aromatic | ~118 | C5-Cl | |

| Aromatic | ~115 | C3-H | |

| Methoxy | ~56 | -OCH₃ |

While ¹H and ¹³C NMR are powerful, distinguishing between closely related isomers can sometimes be challenging. For instance, differentiating 2,4-dichloro-5-methoxyaniline (B1301479) from an isomer like 3,5-dichloro-4-methoxyaniline (B1338829) can be difficult with 1D NMR alone, as the differences in the aromatic region might be subtle. acs.org

In such cases, advanced 2D NMR techniques are invaluable. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton.

By using a combination of these techniques, unequivocal assignments of all proton and carbon signals can be made, confirming the precise connectivity and substitution pattern of the molecule, leaving no ambiguity between potential isomers. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized to form a molecular ion (M⁺˙), and its mass-to-charge ratio (m/z) is measured. researchgate.net

For this compound (C₇H₇Cl₂NO), the molecular weight is approximately 192.04 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion:

M⁺˙: The peak corresponding to two ³⁵Cl atoms.

[M+2]⁺˙: The peak for one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺˙: The peak for two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms. researchgate.net Common fragmentation patterns would involve the loss of a methyl radical (-CH₃) from the methoxy group or the loss of a carbonyl group (-CO) following rearrangement, which are characteristic fragmentation pathways for anisole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for assessing purity and identifying trace-level byproducts.

In a typical GC-MS analysis, the sample is volatilized and introduced into a capillary column. The separation of components is based on their differential partitioning between a stationary phase and a mobile gas phase. For aniline (B41778) derivatives, a common choice for the capillary column is one coated with SE-54 or a similar phase. epa.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. The molecular ion peak [M]+ for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. rsc.org

The purity of this compound can be determined by the relative area of its peak in the gas chromatogram. Commercial suppliers often specify a minimum purity of 97.5% or 98.0% as determined by GC. thermofisher.comavantorsciences.com By analyzing the other peaks present in the chromatogram, potential byproducts from the synthesis or degradation of the target compound can be identified. This is particularly important as isomeric impurities, such as 3,5-dichloro-4-methoxyaniline, can have similar properties but may not be distinguishable by mass spectrometry alone, requiring careful chromatographic separation. acs.org

A comparison of GC-MS with tandem mass spectrometry (GC/MS-MS) has shown that while GC/MS-MS offers higher sensitivity, both methods provide similar precision for the quantification of chloroanilines in the microgram-per-liter range. d-nb.info This makes GC-MS a robust and reliable method for routine quality control. d-nb.infofpc.com.tw

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios to the nearest integer, HRMS can determine m/z values to several decimal places. This high level of precision allows for the calculation of the exact mass of a molecule based on the precise masses of its constituent isotopes. sisweb.com

For this compound (C₇H₇Cl₂NO), the theoretical exact mass can be calculated using the most abundant isotopes of each element. This calculated exact mass can then be compared to the experimentally measured value obtained from the HRMS instrument. A close correlation between the theoretical and measured exact masses provides strong evidence for the correct elemental formula of the compound. rsc.orgd-nb.info

HRMS is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. rsc.orgpubcompare.aimdpi.com The high resolving power of these instruments is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Chromatographic Separation Methods for Purity and Trace Analysis

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and its quantification at various concentration levels.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. When coupled with a UV or Photodiode Array (PDA) detector, it provides a powerful tool for both qualitative and quantitative analysis.

Reverse-phase HPLC is the most common mode of separation for aniline derivatives. In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comjoac.info The separation is based on the hydrophobic interactions of the analytes with the stationary phase.

A significant application of reverse-phase HPLC-UV is the determination of trace levels of this compound, particularly when it is considered a potential genotoxic impurity in pharmaceutical substances. joac.infojoac.info For such analyses, method development focuses on achieving high sensitivity and specificity. This can involve optimizing the mobile phase composition and the detection wavelength. For instance, a wavelength of 210 nm has been used to achieve high response for 2,4-dichloro-5-methoxyaniline. joac.info The use of a PDA detector allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to confirm the identity of the analyte peak. lcms.cz

The method can be validated to have a low limit of detection (LOD) and limit of quantitation (LOQ), enabling the accurate measurement of the impurity at parts-per-million (ppm) levels. joac.inforesearchgate.net

When analyzing complex mixtures containing this compound and multiple other components, isocratic elution (constant mobile phase composition) may not provide adequate separation in a reasonable time. In such cases, gradient elution is employed. molnar-institute.comunt.edu Gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. researchgate.netchromatographyonline.com This allows for the elution of a wide range of compounds with varying polarities.

Optimizing the gradient profile is crucial for achieving the best possible separation (resolution) and peak shape. researchgate.netshimadzu.com This can involve adjusting the initial and final mobile phase compositions, the gradient time, and the shape of the gradient (linear, stepwise, or curved). molnar-institute.comresearchgate.net The goal of optimization is to maximize the peak capacity, which is the number of components that can be separated in a single run. nih.gov For complex samples, such as those encountered in environmental or biological matrices, sophisticated gradient optimization may be necessary to resolve all analytes of interest from matrix interferences. d-nb.info

Table 1: HPLC Method Parameters for Trace Analysis of Dichloro-methoxyaniline Isomers

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Analyte | 2,4-dichloro-5-methoxyaniline | 2,4-dichloro-6-methoxyaniline |

| Column | Hypersil BDS C18 (150mm x 4.6mm, 3.0µm) joac.info | Newcrom R1 sielc.com |

| Mobile Phase A | 0.05% Trifluoroacetic acid in water joac.info | Water with Phosphoric Acid sielc.com |

| Mobile Phase B | Acetonitrile joac.info | Acetonitrile sielc.com |

| Elution Mode | Gradient joac.info | Isocratic or Gradient sielc.com |

| Flow Rate | 1.0 mL/min joac.info | Not specified |

| Detection | UV at 210 nm joac.info | UV or MS sielc.com |

| Application | Trace level quantitation of genotoxic impurity joac.info | Analysis and preparative separation sielc.com |

Sample Preparation Strategies for Analytical Accuracy (e.g., SPE)

The accuracy and reliability of any analytical quantification heavily depend on the sample preparation process. The primary goal is to extract and concentrate the analyte of interest, in this case, this compound, from the sample matrix while removing interfering components. The choice of sample preparation technique is critical, especially when dealing with trace-level analysis.

For pharmaceutical substances, a common initial step involves dissolving the sample in a suitable diluent. In the analysis of a closely related isomer, 2,4-dichloro-5-methoxyaniline, which was identified as a potential genotoxic impurity in a drug substance, the selection of an appropriate solvent was a key step. The method involved dissolving the drug substance at a high concentration (e.g., 50 mg/mL) in 1N Hydrochloric acid, which effectively solubilized the main compound while preparing the impurity for chromatographic analysis joac.info. This highlights the importance of solvent selection to ensure the analyte's stability and solubility.

While direct injection after dissolution can be suitable for some applications, more complex matrices or the need for lower detection limits often necessitate a cleanup and concentration step, for which Solid-Phase Extraction (SPE) is a powerful and widely used technique. SPE allows for the selective isolation of analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase.

Application of SPE for Aromatic Amine Analysis:

Sorbent Selection: The choice of the solid phase (sorbent) is crucial. For an aromatic amine like this compound, a reverse-phase sorbent such as C18 (octadecylsilane) is typically effective. The nonpolar nature of the C18 stationary phase retains the moderately nonpolar aromatic amine from an aqueous sample.

Method Steps:

Conditioning: The sorbent bed is first activated with an organic solvent (e.g., methanol) followed by equilibration with water or an aqueous buffer. This prepares the stationary phase for effective interaction with the analyte.

Loading: The sample, dissolved in an appropriate aqueous solvent, is passed through the SPE cartridge. The analyte and some impurities are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., a water/organic solvent mixture) to remove unretained, more polar impurities while the analyte remains bound to the sorbent.

Elution: A strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated this compound for subsequent analysis.

The use of SPE provides cleaner extracts, which can lead to improved chromatographic peak shapes, reduced instrument contamination, and enhanced sensitivity, making it an indispensable tool for achieving analytical accuracy in complex sample matrices.

Analytical Method Validation and Quality Control Frameworks

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. researchgate.netiosrphr.org It is a critical requirement for any analytical method used in the pharmaceutical industry to ensure the reliability, quality, and consistency of results. iosrphr.org The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically the Q2(R1) and the recently revised Q2(R2) documents, which outline the validation characteristics required for various analytical tests. ich.orgeuropa.eu These frameworks are designed to ensure that an analytical method for a compound like this compound is well-characterized, robust, and fit for purpose, whether for impurity testing or assay quantification. europa.eu

The core validation characteristics typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ikev.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ikev.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. iosrphr.org

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. iosrphr.org

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Linearity, Precision, and Recovery Studies (ICH Guidelines)

Linearity, precision, and recovery (a measure of accuracy) are fundamental parameters in method validation that establish the quantitative performance of the method. According to ICH guidelines, these studies must be thoroughly conducted and documented. ich.org

Linearity: A linear relationship between the analytical response and the concentration of the analyte should be established across the method's range. The ICH recommends using a minimum of five concentrations to establish linearity. ich.orgikev.org The data is evaluated statistically through linear regression analysis, where the correlation coefficient (r), y-intercept, and slope of the regression line are key performance indicators. ikev.org A correlation coefficient close to 1.0 is indicative of a strong linear relationship.

Precision: Precision is assessed at different levels. Repeatability (or intra-assay precision) evaluates the precision over a short time interval under the same operating conditions. ich.orgIntermediate precision expresses within-laboratory variations, such as different days, different analysts, or different equipment. ich.org The ICH suggests that repeatability can be assessed using a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. ich.org Precision is typically expressed as the relative standard deviation (RSD).

Recovery (Accuracy): Accuracy is determined by applying the analytical procedure to samples of a known concentration and comparing the measured value to the true value. For an impurity like this compound, this is often done by spiking the drug substance with known amounts of the impurity at different concentration levels. joac.info The ICH guidelines suggest assessing accuracy across the specified range of the procedure. ich.org

A study on the closely related isomer, 2,4-dichloro-5-methoxyaniline , provides a practical example of these validation parameters for a potential genotoxic impurity in a drug substance.

| Validation Parameter | Methodology | Result | Reference |

|---|---|---|---|

| Linearity | Analyzed at concentration levels from LOQ to 150% of the specification limit. | Correlation Coefficient (r): 0.99998 | joac.info |

| Precision (Repeatability) | Six test samples spiked at the specification level (2.5 ppm). | %RSD: 0.98% | joac.info |

| Precision at LOQ | Six individual preparations at the LOQ concentration (0.3 ppm). | %RSD: 1.54% | joac.info |

| Accuracy (Recovery) | Spiked at LOQ level. | 97.8% | joac.info |

| Spiked at 50% of specification. | 101.7% | joac.info | |

| Spiked at 100% of specification. | 101.2% | joac.info | |

| Spiked at 150% of specification. | 101.1% | joac.info |

Note: The data presented is for the isomer 2,4-dichloro-5-methoxyaniline and serves as an illustrative example of the validation process and expected performance for a closely related compound. joac.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is essential for validating analytical methods intended for quantifying trace-level impurities like this compound. researchgate.net These limits define the sensitivity and capability of the method.

The ICH Q2(R1) guideline describes several common approaches for determining LOD and LOQ: ich.orgsepscience.com

Based on Visual Evaluation: The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected. This approach is primarily used for non-instrumental methods. sepscience.com

Based on Signal-to-Noise (S/N) Ratio: This is a common approach for analytical methods that exhibit baseline noise, such as chromatography. The LOD is typically established at a signal-to-noise ratio of 3:1 (or sometimes 2:1), while the LOQ is established at a ratio of 10:1. ich.orgsepscience.com The S/N ratio is calculated by comparing the height of the analyte signal to the amplitude of the background noise in a region of the chromatogram close to the analyte peak.

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method defines LOD and LOQ using the following equations:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where:

σ = the standard deviation of the response. This can be estimated from the standard deviation of blank measurements or the standard deviation of the y-intercepts of regression lines. researchgate.net

S = the slope of the calibration curve. ich.org

In the analytical method developed for the isomer 2,4-dichloro-5-methoxyaniline , the LOD and LOQ were determined using the signal-to-noise ratio approach. joac.info

| Parameter | Method | Resulting Concentration | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.3 mg L⁻¹ (ppm) | joac.info |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 mg L⁻¹ (ppm) | joac.info |

Note: The data presented is for the isomer 2,4-dichloro-5-methoxyaniline. joac.info The reported values for LOD and LOQ in the source study appear to be the same, which may indicate the LOQ was established at the 0.3 ppm level with appropriate precision, making it the practical reporting limit.

The selection of the method for determining LOD and LOQ should be justified and appropriate for the specific analytical technique being validated. tbzmed.ac.ir For chromatographic methods, the S/N ratio and the calibration curve slope methods are generally preferred for their quantitative basis. tbzmed.ac.ir

Theoretical and Computational Chemistry Investigations of 2,5 Dichloro 4 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular-level phenomena that are often difficult to probe experimentally. For 2,5-dichloro-4-methoxyaniline, these calculations can reveal how the interplay of the electron-donating methoxy (B1213986) and amino groups and the electron-withdrawing chloro substituents governs the molecule's structure and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. stfc.ac.uk It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for such studies, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to ensure a reliable description of the molecular system. nih.govmdpi.comscience.gov

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the equilibrium molecular structure. For this compound, optimization would reveal the precise bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules such as 2,5-dichloro-p-xylene (B72462) and 2,4,5-trichloroaniline (B140166), the geometry is expected to be largely planar with respect to the benzene (B151609) ring, though the hydrogens of the amino and methoxy groups would be oriented to minimize steric hindrance. science.govresearchgate.net The presence of the bulky chlorine atoms and the methoxy group may cause minor distortions from ideal benzene symmetry.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT/B3LYP Calculations of Analogous Molecules) This table presents expected values based on published data for structurally similar compounds. Actual calculated values may vary.

| Parameter | Predicted Value (Angstrom Å or Degrees °) | Description |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | The length of the bond between a carbon atom of the benzene ring and a chlorine atom. |

| C-O Bond Length | ~1.37 Å | The length of the bond between a carbon atom of the benzene ring and the oxygen of the methoxy group. |

| C-N Bond Length | ~1.40 Å | The length of the bond between a carbon atom of the benzene ring and the nitrogen of the aniline (B41778) group. |

| C-C Bond Length (Ring) | 1.39 - 1.41 Å | The range of carbon-carbon bond lengths within the aromatic ring. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. semanticscholar.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. science.gov Conversely, a small gap suggests the molecule is more reactive and can be easily excited. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and methoxy groups and the benzene ring, while the LUMO would likely have significant contributions from the aromatic ring and the electron-withdrawing chlorine atoms.

The interaction of these substituents determines the final energy gap. The electron-donating amino and methoxy groups raise the HOMO energy, while the electron-withdrawing chloro groups lower the LUMO energy. This combined effect typically leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene, indicating increased reactivity and the possibility of intramolecular charge transfer (ICT) upon electronic excitation. arxiv.org Studies on related compounds like 2,4,5-trichloroaniline have shown that DFT calculations can precisely quantify these energies. science.gov

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap (Based on DFT/B3LYP Calculations of Analogous Molecules) This table presents expected values based on published data for structurally similar compounds like substituted anilines and xylenes.

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -5.5 to -6.0 eV | Represents the ionization potential; higher values indicate stronger electron-donating ability. |

| E(LUMO) | ~ -0.5 to -1.0 eV | Represents the electron affinity; lower values indicate stronger electron-accepting ability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and resonance effects within a molecule in detail. uba.ar It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure picture of chemical bonds and lone pairs. wisc.edu

Key expected NBO interactions include:

n(N) → π(C-C)*: Delocalization of the nitrogen lone pair into the aromatic ring, a strong interaction characteristic of anilines.

n(O) → π(C-C)*: Delocalization of an oxygen lone pair from the methoxy group into the ring.

n(Cl) → σ(C-C)*: Hyperconjugative interactions involving the chlorine lone pairs and the sigma framework of the ring.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By modeling the potential energy surface, researchers can identify the structures of transient species and calculate the energy changes that occur as reactants are converted into products, providing a detailed, molecular-level picture of the reaction mechanism. scielo.brnih.gov

For any proposed reaction of this compound, such as electrophilic aromatic substitution or oxidation, computational methods can be used to locate the structures of all relevant species along the reaction coordinate. This includes not only the reactants and products but also any high-energy reactive intermediates and transition states. researchgate.net

A reactive intermediate is a short-lived, high-energy species that exists in a local minimum on the potential energy surface. For example, in an electrophilic aromatic substitution reaction, the intermediate would be a resonance-stabilized carbocation known as a sigma complex or arenium ion.

A transition state (TS) is the highest energy point on the lowest energy path between a reactant and an intermediate or a product. It represents a specific geometry where bonds are partially broken and formed, and it cannot be isolated experimentally. researchgate.net Locating the precise structure of a transition state is a critical step in understanding a reaction's feasibility and kinetics. Computational software can search for these saddle points on the potential energy surface. materialssquare.com

Once the structures of the reactants, intermediates, transition states, and products are optimized, their relative energies can be calculated. The energy difference between the reactants and a transition state is the activation energy or energy barrier (ΔE‡) . researchgate.net This barrier determines the rate of a reaction; a lower barrier corresponds to a faster reaction. rsc.org

By calculating the energy barriers for all possible competing pathways, the most favorable reaction mechanism can be determined. scielo.br For instance, in an electrophilic attack on this compound, the attack could occur at several different positions on the ring. Computational studies can calculate the energy barrier for each potential attack site. The pathway with the lowest energy barrier would be the predicted major reaction pathway, thus explaining the reaction's regioselectivity. Methods like Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a given transition state correctly connects the desired reactant and product. materialssquare.com

Computational Support for Experimental Observations in Organic Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings in organic synthesis. For a molecule like this compound, which often acts as an intermediate in multi-step syntheses, computational methods can elucidate reaction mechanisms, predict the feasibility of reaction pathways, and explain observed product distributions.

For instance, in reactions involving this compound, such as nucleophilic substitution or coupling reactions, DFT calculations can be employed to model the transition states and intermediates. By calculating the activation energies for different potential pathways, chemists can predict which products are kinetically or thermodynamically favored. This is particularly useful in understanding the regioselectivity of reactions on the aniline ring, where the interplay between the activating methoxy and amino groups and the deactivating chloro groups directs incoming reagents. While a specific study on this compound is not available, research on similar molecules demonstrates this principle. For example, computational studies on the synthesis of Schiff bases from aromatic amines have been used to shed light on the reaction mechanism in the absence of catalysts. peerj.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and purity of a synthesized compound.

The vibrational frequencies of this compound can be calculated using DFT methods, typically with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.netresearchgate.net These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. Due to the nature of the theoretical model (gas-phase, harmonic approximation), these calculated frequencies are often systematically higher than the experimental values obtained from solid- or liquid-phase FT-IR and FT-Raman spectra. To correct for this, a scaling factor is typically applied. mdpi.com

The analysis involves assigning the calculated frequencies to specific vibrational modes, such as N-H stretching, C-Cl stretching, C-O-C stretching of the methoxy group, and various benzene ring vibrations. This is aided by calculating the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a given normal mode. researchgate.net

A study on the related compound 5-chloro-ortho-methoxyaniline (5COMA) illustrates this process. The experimental FT-IR and FT-Raman spectra were recorded and compared against theoretical spectra calculated using the B3LYP/6-311+G** level of theory. researchgate.net The excellent agreement between the scaled theoretical wavenumbers and the experimental data allowed for a confident assignment of the vibrational modes.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies for an Analogous Compound, 5-Chloro-ortho-methoxyaniline (cm⁻¹) Data sourced from a study on 5-chloro-ortho-methoxyaniline, as a representative example. researchgate.net

| FT-IR (Experimental) | FT-Raman (Experimental) | Calculated (B3LYP/6-311+G**) | Assignment (based on PED) |

| 3198 | 3192 | 3190 | C-H stretch |

| 1618 | 1615 | 1616 | NH₂ scissoring |

| 1502 | 1500 | 1501 | C-C stretch |

| 1284 | 1282 | 1283 | C-O stretch (asymmetric) |

| 1045 | 1042 | 1043 | C-O stretch (symmetric) |

| 688 | 685 | 686 | C-Cl stretch |

Note: This interactive table showcases representative data for a similar compound to illustrate the methodology.

The prediction of ¹H and ¹³C NMR chemical shifts is another vital application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. mdpi.com The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, usually Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the amine protons, as well as for each carbon atom in the molecule. These predictions are highly sensitive to the molecular geometry. Comparing the calculated shifts with experimental data helps to validate the computed structure and assign the experimental signals. researchgate.net Studies on similar compounds show that the GIAO method provides results that are in good agreement with experimental findings, with correlation coefficients (R²) often exceeding 0.97. mdpi.com

Table 2: Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for 5-Chloro-ortho-methoxyaniline Data for the analogue 5-chloro-ortho-methoxyaniline presented for illustrative purposes. researchgate.net

| Atom | Experimental ¹³C | Predicted ¹³C (GIAO) | Atom | Experimental ¹H | Predicted ¹H (GIAO) |

| C1 | 137.9 | 138.2 | H7 | 6.75 | 6.78 |

| C2 | 145.1 | 145.4 | H8 | 6.89 | 6.92 |

| C3 | 111.8 | 112.0 | H9 | 6.62 | 6.65 |

| C4 | 122.5 | 122.8 | H (NH₂) | 4.10 | 4.13 |

| C5 | 115.9 | 116.1 | H (CH₃) | 3.85 | 3.88 |

| C6 | 115.2 | 115.5 |

Note: This interactive table demonstrates the correlation between experimental and theoretical NMR data for a related molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling can predict the three-dimensional structure and conformational preferences of this compound. The orientation of the methoxy and amine groups relative to the benzene ring can be determined by performing a potential energy surface scan, where the dihedral angles are systematically rotated to find the lowest energy conformer.

Furthermore, these models can predict how the molecule interacts with other molecules, including solvents or biological targets. Analysis of the Molecular Electrostatic Potential (MEP) map highlights the electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential, around the amine hydrogens) regions of the molecule. researchgate.net This information is critical for understanding intermolecular interactions like hydrogen bonding. For example, the amine group can act as a hydrogen bond donor, while the oxygen of the methoxy group can act as an acceptor. Studies on the crystal structure of salts formed with related molecules like 4-methoxyaniline confirm the presence of strong N—H···O hydrogen bonds and π–π stacking interactions, which are predictable through computational modeling. researchgate.netnih.gov

While this compound is primarily a synthetic intermediate, computational studies can explore its potential use in more advanced applications. By calculating electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemists can assess its electronic characteristics. researchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

A molecule with a tailored HOMO-LUMO gap and specific interaction sites could be computationally evaluated as a building block for novel organic materials with interesting optical or electronic properties. For instance, aniline derivatives are often investigated for their non-linear optical (NLO) properties. researchgate.net Computational calculation of the first-order hyperpolarizability (β) can screen for potential NLO activity. Although not specifically documented for this compound, this approach is standard for evaluating new materials. nih.gov Similarly, its structure could be used as a scaffold in the computational design of ligands for metal catalysts, where its electronic and steric properties would influence the catalyst's activity and selectivity.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Regioselectivity and Mechanistic Aspects of Substitutions

The combined influence of these substituents makes the C6 position the most probable site for electrophilic attack. This position is ortho to the powerful amino activating group and meta to the methoxy (B1213986) and chloro groups, minimizing steric hindrance while maximizing electronic activation. The C3 position, being ortho to the methoxy group and meta to the amino group, is another potential, though likely less favored, site of substitution.

Conversely, nucleophilic aromatic substitution (SNAr) on the unmodified 2,5-dichloro-4-methoxyaniline is generally unfavorable. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups like nitro groups, which are absent in this molecule. youtube.comlibretexts.org Such reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. youtube.com For a nucleophile to attack and displace one of the chloro atoms, significant activation, such as the introduction of strong electron-withdrawing groups or the use of forceful reaction conditions, would be necessary. youtube.com

Role of Substituents (Chloro and Methoxy) on Reactivity

The reactivity of the aromatic ring is a direct consequence of the electronic effects of its substituents.

Amino (-NH₂) Group: As one of the most powerful activating groups, the amino group donates electron density to the ring through resonance, significantly increasing its nucleophilicity and reactivity towards electrophiles. libretexts.orgrsc.org

Methoxy (-OCH₃) Group: The methoxy group is also an activating, ortho, para-directing substituent, donating electron density via resonance, though its effect is less pronounced than that of the amino group.

Chloro (-Cl) Groups: Halogens like chlorine exhibit a dual role. They are deactivating due to their inductive electron-withdrawing effect, which polarizes the carbon-halogen bond and pulls electron density from the ring. libretexts.org However, they are ortho, para-directing because their lone pair electrons can be donated to the ring through resonance. libretexts.org In this compound, the deactivating inductive effect of the two chloro atoms is largely overcome by the strong activating resonance effects of the amino and methoxy groups, resulting in a ring that is highly reactive to electrophiles.

Redox Chemistry of this compound

Oxidation Pathways to Quinones

Anilines, particularly those with electron-donating groups, can be oxidized to form quinones. organicreactions.orgasianpubs.org The oxidation of this compound would likely proceed through the formation of a p-aminophenol intermediate, which is then further oxidized to a benzoquinone. The presence of the methoxy and chloro substituents on the ring influences the stability and subsequent reactivity of the resulting quinone. The oxidation process can be initiated by various oxidizing agents. asianpubs.org The resulting 2,5-dichloro-4-methoxy-1,4-benzoquinone would be an electrophilic species, susceptible to further reactions, such as nucleophilic additions or substitutions.

Reduction Reactions to Cyclohexylamine Derivatives

The aromatic ring of aniline (B41778) and its derivatives can be reduced to the corresponding cyclohexylamine. This transformation, known as hydrogenation, typically requires high-pressure hydrogen gas in the presence of a metal catalyst, such as rhodium, nickel, or palladium. google.comacs.org For this compound, catalytic hydrogenation would saturate the benzene (B151609) ring to yield 2,5-dichloro-4-methoxycyclohexylamine. This reaction is a powerful method for converting flat, aromatic structures into three-dimensional saturated rings, significantly altering the molecule's physical and chemical properties. The specific conditions, including temperature, pressure, and choice of catalyst, are crucial for achieving high yields and minimizing side reactions. google.comgoogle.com

Derivatization and Functionalization Strategies

The primary amino group and the activated aromatic ring of this compound offer multiple avenues for derivatization and functionalization.

Acylation: The amino group can readily react with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. wikipedia.org For instance, reaction with acetyl chloride would produce N-(2,5-dichloro-4-methoxyphenyl)acetamide. This acylation is often employed as a protective strategy to moderate the high reactivity of the amino group, preventing overreaction during subsequent electrophilic substitutions on the aromatic ring. libretexts.org

Alkylation: Alkylation of the amino group can also be achieved, though it is sometimes more difficult to control than acylation, with the potential for multiple alkyl groups to be added to the nitrogen atom.

Functionalization via Diazonium Salts: A versatile strategy for functionalizing anilines involves the conversion of the primary amino group into a diazonium salt (Ar-N₂⁺). This is typically done by reacting the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. tib.eu The resulting diazonium salt is a valuable intermediate that can be replaced by a wide variety of functional groups (e.g., -H, -F, -I, -CN, -OH) through reactions like the Sandmeyer reaction, offering a powerful tool for introducing diverse functionality that would be difficult to achieve through direct substitution. tib.eu

Chromatographic Derivatization: For analytical purposes, the primary amino group can be derivatized to enhance its detection in techniques like HPLC. Reagents such as dansyl chloride or fluorescamine (B152294) react with the amine to attach a chromophore or fluorophore, creating a derivative with strong UV absorption or fluorescence emission. nih.govlibretexts.orgthermofisher.com

Applications of 2,5 Dichloro 4 Methoxyaniline As a Synthetic Intermediate

Precursor in Organic Synthesis of Complex Molecules

The reactivity of the amino group and the substituted aromatic ring enables 2,5-Dichloro-4-methoxyaniline to serve as a foundational intermediate in multi-step organic syntheses. pubcompare.ai

This compound is classified as an organic building block, a category of chemical compounds used for the synthesis of more complex specialty and fine chemicals. bldpharm.comaksci.com The presence of chloro-, methoxy-, and amino- groups provides multiple reaction sites for constructing advanced molecular structures. Its derivatives are part of the broader family of halogenated compounds used in chemical R&D. scbt.com

Substituted anilines are a critical class of intermediates in the manufacturing of colorants. epa.gov Azo compounds, which form a major class of dyes, are generally synthesized through the diazotization of an aromatic amine followed by coupling with another component. researchgate.net While direct synthesis pathways originating from this compound are not extensively detailed, its isomer, 2,4-dichloro-5-methoxyaniline (B1301479), is noted as a key intermediate in the production of various dyes and pigments. ontosight.ainbinno.com This highlights the general utility of chlorinated methoxyanilines in the colorant industry.

The development of new agrochemicals, such as fungicides and insecticides, often relies on complex organic intermediates. nbinno.com Chlorinated aromatic compounds are integral to the synthesis of many active ingredients in this sector. For instance, the isomer 2,4-dichloro-5-methoxyaniline is identified as an intermediate for agrochemicals. ontosight.ainbinno.com This suggests a potential role for related structures like this compound within this field of chemical synthesis.

Aniline (B41778) and its derivatives can undergo oxidative polymerization to form polyaniline, a type of conducting polymer. researchgate.netconicet.gov.ar The properties of the resulting polymer can be tuned by using substituted anilines, such as methoxyaniline or chloroaniline. conicet.gov.arpsu.edu For example, 4-methoxyaniline can be used to prepare monomers for polymerization reactions, yielding polymers with specific thermal stability characteristics. humanjournals.com The electropolymerization of 2-methoxyaniline has been studied, and the process is influenced by monomer concentration. psu.edu While specific studies on the use of this compound as a monomer are not prominent, the general reactivity of the aniline family in polymerization suggests its potential utility in creating polymers with tailored electronic and physical properties.

Key Intermediate in Pharmaceutical Synthesis (Focus on Chemical Pathways, Not Drug Action)

Substituted anilines are a cornerstone in medicinal chemistry, serving as starting materials and key intermediates for a wide array of therapeutic agents. ontosight.ainbinno.com

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in diseases like cancer. acs.orged.ac.uk Small molecule kinase inhibitors are a major focus of drug discovery, with many approved drugs targeting the ATP-binding site of these enzymes. acs.org The synthesis of these inhibitors often involves building complex heterocyclic scaffolds, for which substituted anilines are critical starting materials.

A closely related isomer, 2,4-dichloro-5-methoxyaniline, is explicitly used as a key intermediate in the synthesis of certain kinase inhibitors. acs.org For example, in some documented synthetic routes for the kinase inhibitor Bosutinib, a key step involves the substitution of a chloroquinoline intermediate with 2,4-dichloro-5-methoxyaniline. ed.ac.uk Similarly, various aniline derivatives are used to construct the core structures of inhibitors for other kinases, such as Big MAP Kinase 1 (BMK1). acs.org

While a specific, documented chemical pathway starting from this compound for a marketed kinase inhibitor is not detailed in the literature, its structural similarity to known precursors underscores its potential as a valuable intermediate for developing novel kinase inhibitor scaffolds. The general importance of the substituted aniline motif is evident in the synthesis of numerous potent inhibitors. nih.gov

| Application Area | Compound Class/Example | Role of the Aniline Intermediate |

| Fine Chemicals | Specialty Organic Compounds | Foundational building block for complex structures. bldpharm.comaksci.com |

| Dyes & Pigments | Azo Dyes | Serves as the aromatic amine for diazotization and coupling reactions. epa.govresearchgate.net |

| Agrochemicals | Fungicides, Insecticides | Precursor for the synthesis of active ingredients. ontosight.ainbinno.com |

| Polymers | Conducting Polymers | Monomer that undergoes polymerization to form a polymer backbone. conicet.gov.arpsu.edu |

| Pharmaceuticals | Kinase Inhibitors (e.g., Bosutinib) | Key reactant for building the core heterocyclic scaffold of the inhibitor. acs.orged.ac.uk |

Precursor to Specific Advanced Pharmaceutical Intermediates (e.g., 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide)

2,4-Dichloro-5-methoxyaniline is a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. guidechem.com Its specific arrangement of chloro and methoxy (B1213986) functional groups on the aniline ring makes it a valuable starting material for producing advanced pharmaceutical intermediates. guidechem.com A prominent example of its application is in the synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a direct precursor to active pharmaceutical ingredients such as the tyrosine kinase inhibitor, bosutinib. googleapis.comgoogle.com

The conversion of 2,4-dichloro-5-methoxyaniline to 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide involves the formation of an amide bond between the aniline nitrogen and a cyanoacetyl group. Research and patent literature describe several synthetic routes to achieve this transformation, primarily focusing on the reaction of 2,4-dichloro-5-methoxyaniline with a cyanoacetic acid equivalent. googleapis.compatsnap.com

Detailed Research Findings

One extensively documented method involves the reaction of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid in the presence of a coupling agent or after activating the cyanoacetic acid. googleapis.comgoogle.com A common approach detailed in patent literature is the activation of cyanoacetic acid with oxalyl chloride to form an in-situ acyl chloride. googleapis.comgoogle.com This reactive intermediate then readily undergoes acylation with 2,4-dichloro-5-methoxyaniline to yield the target acetamide. googleapis.com The reaction conditions, including solvent and temperature, are critical for optimizing the yield and purity of the product. googleapis.com

A patent describes a specific procedure where cyanoacetic acid is first treated with oxalyl chloride in a mixture of ethyl acetate (B1210297) and a catalytic amount of dimethylformamide (DMF) at a low temperature (0°C to 10°C). googleapis.com After this activation step, 2,4-dichloro-5-methoxyaniline is added, and the mixture is heated to facilitate the amide bond formation, resulting in the desired product. googleapis.comgoogle.com

Alternative synthetic strategies have also been developed. One such method involves the direct reaction between m-methoxyaniline and ethyl cyanoacetate (B8463686) at high temperatures (120-200°C) to first produce an intermediate, which is then chlorinated to obtain the final product, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. patsnap.comgoogle.com This route avoids the direct use of the more expensive 2,4-dichloro-5-methoxyaniline as the starting material, instead introducing the chlorine atoms at a later stage of the synthesis. patsnap.com Another reported synthesis uses cyanoacetic acid and 2,4-dichloro-5-methoxyaniline with 1,3-diisopropylcarbodiimide as a dehydrating agent in tetrahydrofuran, achieving a high yield of 88%. patsnap.com

The following data tables summarize the findings from various published synthesis methods.

Table 1: Synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide via Acyl Chloride Intermediate

| Reactant 1 | Reactant 2 | Activating Agent | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-dichloro-5-methoxyaniline | Cyanoacetic acid | Oxalyl chloride | Ethyl acetate, Dimethylformamide | 0-5 (activation), then 55-60 (reaction) | ~2 (activation), ~2 (reaction) | Not specified in snippet | googleapis.com, google.com |

Table 2: Alternative Synthesis Routes for 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

| Starting Material(s) | Key Reagents/Steps | Solvent(s) | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|